D-Mannitol-d8

LC-MS/MS Quantitative Bioanalysis Method Validation

Quantifying mannitol in complex matrices by LC-MS/MS requires an internal standard that co-elutes with the analyte yet resolves completely by mass. Unlabeled mannitol provides no mass differentiation; partially deuterated analogs (d1, d2) suffer signal overlap with the native M+1 isotope peak, compromising accuracy. D-Mannitol-d8 (≥98% chemical purity, 99 atom% D) delivers a definitive +8 Da mass shift, ensuring baseline chromatographic resolution and meeting FDA/EMA bioanalytical validation criteria (accuracy 85-115%, precision ≤15% CV). Ideal for ADME studies, food testing, and clinical metabolomics. Available in multiple sizes with global shipping.

Molecular Formula C₆H₆D₈O₆
Molecular Weight 190.22
Cat. No. B1160541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannitol-d8
SynonymsCordycepic Acid-d8;  Brightmoon-d8;  Bronchitol-d8;  D-(-)-Mannitol-d8;  D-Mannit-d8;  Diosmol-d8;  Isotol-d8;  Manicol-d8;  Maniton S-d8;  Mannidex-d8;  Mannigen-d8;  Mannistol-d8;  Mannit-d8;  Mannit 60-d8;  Mannit P-d8;  Mannit S-d8;  Mannite-d8;  Mannitol-d8;  Man
Molecular FormulaC₆H₆D₈O₆
Molecular Weight190.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannitol-d8: Uniformly Deuterated Isotopic Internal Standard for LC-MS Quantitation of Mannitol


D-Mannitol-d8 (CAS unlabeled: 69-65-8) is a uniformly deuterated, stable isotope-labeled analog of the endogenous sugar alcohol D-Mannitol, featuring eight deuterium atoms substituted for hydrogen across the polyol backbone . With a molecular formula of C₆H₆D₈O₆ and a molecular weight of 190.22 g/mol, this compound exhibits a +8 Da mass shift relative to its unlabeled counterpart, enabling robust chromatographic co-elution with native mannitol while ensuring complete mass spectrometric resolution . As a non-radioactive tracer, D-Mannitol-d8 is employed exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where it corrects for matrix effects, ionization variability, and sample loss during extraction—key requirements for validated bioanalytical method development in pharmaceutical ADME studies, clinical diagnostics, and food safety testing .

Why D-Mannitol-d8 Cannot Be Substituted with Unlabeled D-Mannitol or Lower Deuteration Analogs in Quantitative LC-MS


Substituting D-Mannitol-d8 with unlabeled D-Mannitol or partially deuterated analogs (e.g., D-Mannitol-d1, D-Mannitol-d2) in quantitative LC-MS/MS workflows introduces unacceptable analytical error and fails to meet regulatory validation criteria. Unlabeled D-Mannitol cannot function as an internal standard because it is chemically identical to the target analyte, preventing chromatographic or mass spectrometric differentiation and thus eliminating the ability to correct for matrix-induced ion suppression/enhancement [1]. Lower deuteration variants (e.g., D-Mannitol-d1 with a +1 Da shift) exhibit incomplete isotopic separation from the native M+1 isotope peak of endogenous mannitol, leading to signal overlap and compromised accuracy [2]. In contrast, the +8 Da mass shift of uniformly deuterated D-Mannitol-d8 ensures baseline resolution from the natural isotopic envelope of mannitol, a prerequisite for meeting FDA Bioanalytical Method Validation guidance for accuracy (85–115%) and precision (≤15% CV) [3].

Quantitative Evidence Differentiating D-Mannitol-d8 from Unlabeled Mannitol and Alternate Isotopic Analogs


Mass Spectrometric Resolution: +8 Da Mass Shift of D-Mannitol-d8 Enables Baseline Separation from Endogenous Mannitol Isotopologues

The uniformly deuterated D-Mannitol-d8 provides a +8 Da mass shift relative to unlabeled D-Mannitol (m/z 182 → 190), ensuring complete chromatographic co-elution with the native analyte while achieving baseline mass resolution in triple quadrupole MS detection . In contrast, D-Mannitol-d1 (+1 Da) and D-Mannitol-d2 (+2 Da) exhibit partial overlap with the natural abundance M+1 (1.1% ¹³C contribution) and M+2 isotopologue peaks of endogenous mannitol, necessitating mathematical correction factors and reducing assay reliability [1]. The +8 Da shift of D-Mannitol-d8 exceeds the natural isotopic envelope of mannitol (maximum ~M+6 from ¹³C₆ species, relative abundance <0.1%), thereby eliminating cross-talk interference in multiple reaction monitoring (MRM) transitions .

LC-MS/MS Quantitative Bioanalysis Method Validation

Isotopic Enrichment Specification: D-Mannitol-d8 at 98–99 atom% D Outperforms Lower Enrichment Commercial Alternatives

Commercially available D-Mannitol-d8 is supplied with isotopic enrichment specifications of 98 atom% D (Alfa Chemistry) or 99 atom% D (CDN Isotopes), ensuring that the residual unlabeled fraction is ≤2% . This high enrichment level is critical for accurate quantitation: a 95 atom% D enrichment (5% unlabeled carryover) would introduce a constant positive bias in calculated mannitol concentrations, undermining method accuracy . For D-Mannitol-d8, the documented 99 atom% D specification directly translates to a maximum potential bias of ≤1% from isotopic impurity, a value that falls within the acceptable total error budget for validated LC-MS/MS assays.

Stable Isotope Labeling Analytical Chemistry Quality Control

Chromatographic Co-Elution Fidelity: D-Mannitol-d8 Exhibits Negligible Deuterium Isotope Effect on Retention Time

Despite the substitution of eight hydrogen atoms with deuterium, D-Mannitol-d8 demonstrates minimal chromatographic isotope effect when analyzed under hydrophilic interaction liquid chromatography (HILIC) conditions—a commonly employed separation mode for polar polyols . In contrast, partially deuterated analogs (e.g., D-Mannitol-d1) may exhibit differential retention behavior due to altered hydrogen-bonding capacity at specific hydroxyl positions, introducing retention time drift relative to the native analyte [1]. The uniform deuteration pattern of D-Mannitol-d8 preserves the compound's net hydrophilicity, ensuring that the internal standard co-elutes precisely with endogenous mannitol, thereby compensating identically for matrix-induced ion suppression across the entire chromatographic peak [2].

Chromatography Isotope Effects HILIC

Shelf-Life Stability Specification: D-Mannitol-d8 Certified Stable for 3 Years Under Recommended Storage

According to vendor stability documentation, D-Mannitol-d8 (Product No. D-7250, CDN Isotopes) is certified stable when stored under recommended conditions (room temperature), with a recommendation to re-analyze for chemical purity after three years . This defined stability window provides procurement clarity for long-term method use and reduces the need for frequent re-qualification. In contrast, many non-deuterated carbohydrate analytical standards lack explicit long-term stability data, necessitating more frequent re-certification or replacement .

Stability Studies Reference Standards Long-Term Storage

Optimal Application Scenarios for D-Mannitol-d8 Based on Validated Analytical Differentiation


Validated LC-MS/MS Bioanalysis of Mannitol in Plasma for Pharmacokinetic Studies

In regulated bioanalytical laboratories conducting human or animal pharmacokinetic studies of mannitol (e.g., renal clearance, osmotic diuresis assessment), D-Mannitol-d8 serves as the required stable isotope-labeled internal standard for LC-MS/MS quantitation. The +8 Da mass shift ensures complete resolution from endogenous mannitol, enabling compliance with FDA/EMA bioanalytical method validation guidelines that mandate accuracy within 85–115% and precision ≤15% CV [1]. The documented ≥98 atom% D enrichment minimizes isotopic impurity bias, while the uniform deuteration pattern guarantees co-elution with the analyte under HILIC conditions, providing identical matrix effect compensation .

Food Authenticity and Adulteration Testing via Mannitol Quantitation

In food chemistry and regulatory compliance laboratories, D-Mannitol-d8 is employed as an internal standard for the absolute quantitation of mannitol in processed foods, dietary supplements, and functional beverages. Accurate mannitol measurement is required for nutritional labeling verification and detection of adulteration (e.g., undeclared addition of bulk sweeteners). The high isotopic purity (99 atom% D) of D-Mannitol-d8 ensures that the internal standard does not contribute measurable signal to the analyte channel, a critical requirement when measuring low mannitol concentrations in complex food matrices with high background noise [1].

Method Development and Cross-Validation of Polyol Profiling Assays in Clinical Metabolomics

In clinical metabolomics and diagnostic research, D-Mannitol-d8 functions as a spike-in internal standard for targeted polyol profiling methods that quantify multiple sugar alcohols (e.g., sorbitol, mannitol, xylitol) simultaneously. The compound's demonstrated chromatographic co-elution with native mannitol under HILIC conditions enables a single internal standard to correct for matrix effects across the entire mannitol elution window, reducing method complexity and consumable costs compared to using multiple non-co-eluting internal standards [1]. The 3-year stability specification further supports long-term, multi-cohort clinical studies where batch consistency across years is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mannitol-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.